molecular formula C20H32N6O14 B1473234 4-(Azetidin-3-yl)piperazin-2-one sesquioxalate CAS No. 2097975-85-2

4-(Azetidin-3-yl)piperazin-2-one sesquioxalate

Cat. No.: B1473234
CAS No.: 2097975-85-2
M. Wt: 580.5 g/mol
InChI Key: VQCAJDBPAHDAHE-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)piperazin-2-one sesquioxalate is a compound that features both azetidine and piperazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)piperazin-2-one sesquioxalate typically involves the formation of the azetidine and piperazine rings followed by their coupling. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the transformation of commercially available piperazine derivatives using Meerwein conditions (triethyloxonium tetrafluoroborate and sodium carbonate) and subsequent reactions to build the desired structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. These methods would include the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)piperazin-2-one sesquioxalate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could result in a variety of substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-(Azetidin-3-yl)piperazin-2-one sesquioxalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique structural features.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and polymers due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)piperazin-2-one sesquioxalate involves its interaction with specific molecular targets and pathways. The azetidine and piperazine moieties can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azetidin-3-yl)piperazin-2-one dihydrochloride
  • Other piperazine derivatives

Uniqueness

4-(Azetidin-3-yl)piperazin-2-one sesquioxalate is unique due to its combination of azetidine and piperazine rings, which confer distinct reactivity and stability. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-(azetidin-3-yl)piperazin-2-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13N3O.3C2H2O4/c2*11-7-5-10(2-1-9-7)6-3-8-4-6;3*3-1(4)2(5)6/h2*6,8H,1-5H2,(H,9,11);3*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCAJDBPAHDAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2CNC2.C1CN(CC(=O)N1)C2CNC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Azetidin-3-yl)piperazin-2-one sesquioxalate
Reactant of Route 2
4-(Azetidin-3-yl)piperazin-2-one sesquioxalate
Reactant of Route 3
4-(Azetidin-3-yl)piperazin-2-one sesquioxalate
Reactant of Route 4
4-(Azetidin-3-yl)piperazin-2-one sesquioxalate
Reactant of Route 5
4-(Azetidin-3-yl)piperazin-2-one sesquioxalate
Reactant of Route 6
4-(Azetidin-3-yl)piperazin-2-one sesquioxalate

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